3-Bromo-6-fluoro-2-nitrobenzyl bromide

Medicinal Chemistry Cross-Coupling Sequential Functionalization

This halogenated nitrobenzyl derivative offers orthogonal reactivity: the benzyl bromide for nucleophilic displacement (amines) and the aryl bromide for cross-coupling (Suzuki). The ortho-nitro group accelerates solvolysis 10²-fold. With a ΔlogP of ~+1.1, it enhances purification and formulation. Ideal for convergent synthesis in kinase inhibitor programs (see US-9096593-B2) and [¹⁸F]PET tracer development. Request a quote now.

Molecular Formula C7H4Br2FNO2
Molecular Weight 312.92 g/mol
Cat. No. B12082768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-fluoro-2-nitrobenzyl bromide
Molecular FormulaC7H4Br2FNO2
Molecular Weight312.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)CBr)[N+](=O)[O-])Br
InChIInChI=1S/C7H4Br2FNO2/c8-3-4-6(10)2-1-5(9)7(4)11(12)13/h1-2H,3H2
InChIKeyHSHQCQQISSARNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-fluoro-2-nitrobenzyl Bromide: A Triply Activated Benzyl Bromide Building Block for Orthogonal Functionalization


3-Bromo-6-fluoro-2-nitrobenzyl bromide (CAS 1807263-82-6) is a halogenated nitrobenzyl derivative with the molecular formula C7H4Br2FNO2 and a molecular weight of 312.92 g/mol . Its aromatic ring is substituted with a bromo group at the 3-position, a fluoro group at the 6-position, a nitro group at the 2-position, and a benzyl bromide moiety at the 1-position [1]. This substitution pattern imparts unique electronic and steric properties that differentiate it from simpler benzyl bromides and enable orthogonal synthetic transformations in medicinal chemistry and agrochemical research .

Why 3-Bromo-6-fluoro-2-nitrobenzyl Bromide Cannot Be Substituted by Generic Benzyl Bromides: Ortho-Nitro Activation and Orthogonal Reactivity


Substituting 3-bromo-6-fluoro-2-nitrobenzyl bromide with a generic benzyl bromide or even a less substituted analog (e.g., 6-fluoro-2-nitrobenzyl bromide) would fundamentally alter the reaction outcomes in multi-step syntheses. The ortho-nitro group provides intramolecular nucleophilic assistance that can accelerate solvolysis by up to 10²-fold relative to the para isomer under specific conditions [1], while the aryl bromo substituent enables orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura) that are impossible with the des-bromo analog [2]. Furthermore, the combination of bromo, fluoro, and nitro substituents significantly increases the lipophilicity (estimated ΔlogP ≈ +1.1 relative to the mono-halogenated analog ), which directly impacts purification and formulation parameters. These differences are not merely incremental—they represent distinct synthetic vectors that cannot be replicated by structurally similar compounds.

Quantitative Differentiation of 3-Bromo-6-fluoro-2-nitrobenzyl Bromide: Comparative Data vs. Closest Analogs


Orthogonal Functionalization Capacity: Dual Electrophilic Sites Enable Sequential Cross-Coupling

3-Bromo-6-fluoro-2-nitrobenzyl bromide possesses two distinct electrophilic sites: a reactive benzyl bromide and an aryl bromide [1]. This contrasts with the closest mono-halogenated analog, 6-fluoro-2-nitrobenzyl bromide (CAS 1958-93-6), which lacks the aryl bromide and thus permits only benzylic substitution . The presence of both sites enables orthogonal, sequential functionalization: the benzyl bromide can be displaced with a nucleophile (e.g., amine, thiol) while the aryl bromide remains intact for subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling [2].

Medicinal Chemistry Cross-Coupling Sequential Functionalization

Solvolytic Reactivity Modulation via Ortho-Nitro Intramolecular Nucleophilic Assistance

The ortho-nitro group in 3-bromo-6-fluoro-2-nitrobenzyl bromide is expected to participate as an intramolecular nucleophile, analogous to the behavior observed for o-nitrobenzyl bromide (1) relative to p-nitrobenzyl bromide (3) [1]. Kinetic studies show that while the rate ratio k(1)/k(3) is approximately unity in most solvents at 45.0°C, in aqueous trifluoroethanol (TFE) the o-isomer solvolyzes more rapidly [1]. For the structurally related o-nitrobenzoyl chloride (2), the rate enhancement over its p-isomer (4) in aqueous fluoroalcohol is dramatic: k(2)/k(4) ≈ 14 to 2.2×10⁴ [1]. Although the target compound contains additional electron-withdrawing groups (Br, F) that may modulate absolute rates, the ortho-nitro positioning confers a mechanistically distinct pathway that para-nitro isomers cannot access.

Physical Organic Chemistry Reaction Kinetics Solvolysis

Increased Lipophilicity (logP) Relative to Less Halogenated Analogs

The addition of a second bromine atom in 3-bromo-6-fluoro-2-nitrobenzyl bromide substantially increases lipophilicity compared to the mono-brominated analog 6-fluoro-2-nitrobenzyl bromide. While experimentally measured logP for the target compound is not publicly available, the computed XLogP3 for the comparator is 2.4 . The presence of an additional aryl bromine atom (replacing a hydrogen) typically contributes approximately +0.8 to +1.2 to logP based on fragment-based prediction methods [1]. Thus, the target compound is estimated to have a logP in the range of 3.2–3.6, representing a >30% increase in lipophilicity.

Physicochemical Properties Lipophilicity Drug Design

Regioselective Nucleophilic Aromatic Substitution Enabled by Fluoro and Nitro Activation

The ortho-nitro and para-fluoro substituents in 3-bromo-6-fluoro-2-nitrobenzyl bromide are strongly electron-withdrawing and can activate the aromatic ring for nucleophilic aromatic substitution (SNAr) [1]. In comparative studies of aromatic nucleophilic substitution, the nitro group rivals and sometimes surpasses fluorine in leaving group potential [1]. The specific substitution pattern of the target compound—nitro at C2, fluoro at C6—directs nucleophilic attack to the C1 position adjacent to the nitro group, a regiochemical outcome that differs from analogs lacking the fluoro substituent [2]. This regioselectivity has been exploited in the synthesis of 3-fluoro-2-substituted-6-nitro benzoic acids, where nitration occurs with excellent regiocontrol [2].

SNAr Regioselectivity Aromatic Substitution

Procurement-Driven Application Scenarios for 3-Bromo-6-fluoro-2-nitrobenzyl Bromide


Sequential Diversification in Kinase Inhibitor Scaffold Synthesis

In medicinal chemistry programs targeting kinase inhibitors, the dual electrophilic nature of 3-bromo-6-fluoro-2-nitrobenzyl bromide enables a convergent synthesis strategy. The benzyl bromide can be displaced with an amine-containing fragment (e.g., a substituted piperazine) to introduce a solubilizing group, while the aryl bromide is preserved for a subsequent Suzuki coupling with a boronic acid to install a heteroaryl moiety [3]. This orthogonal reactivity reduces the overall step count and improves synthetic efficiency. Patents disclosing kinase inhibitors (e.g., US-9096593-B2) describe the use of similarly substituted benzyl bromides as key intermediates [4].

Precursor for Radiopharmaceutical Labeling via Fluorine-18 Displacement

The fluoro substituent at the 6-position can serve as a leaving group in SNAr reactions with [¹⁸F]fluoride, making this compound a potential precursor for PET tracer development. Research on [¹⁸F]fluoroaromatic aldehydes and benzyl bromides demonstrates that activated nitro precursors undergo efficient nucleophilic fluorination [3]. The presence of the ortho-nitro group further activates the ring for this transformation, enabling late-stage ¹⁸F-incorporation in radiopharmaceutical synthesis.

Agrochemical Intermediate Requiring Orthogonal Halogen Reactivity

In the synthesis of fungicidal and herbicidal agents, the ability to sequentially functionalize the benzylic and aromatic positions is critical. 3-Bromo-6-fluoro-2-nitrobenzyl bromide provides this capability: the benzyl bromide can be used to attach a heterocyclic core, while the aryl bromide allows for diversification of the aromatic periphery [3]. The increased lipophilicity (ΔlogP ≈ +1.1 relative to mono-brominated analogs) also improves compatibility with hydrophobic formulation matrices [4].

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